3-(Acetylthio)-2-aminopropanoic acid
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Overview
Description
S-Acetyl-Cysteine is a derivative of the amino acid cysteine, where an acetyl group is attached to the sulfur atom of cysteine. This modification enhances the stability and bioavailability of the compound, making it more effective in various applications. S-Acetyl-Cysteine is known for its antioxidant properties and is used in a variety of medical and industrial applications .
Scientific Research Applications
S-Acetyl-Cysteine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other compounds and as a reducing agent.
Biology: Studied for its role in cellular redox balance and as a precursor to glutathione.
Medicine: Investigated for its potential in treating conditions such as chronic obstructive pulmonary disease, acetaminophen overdose, and neurodegenerative diseases.
Industry: Used in the production of pharmaceuticals and as an additive in food and cosmetics
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole-3-acetic acid (iaa), interact with various cellular targets . These targets often play crucial roles in cellular function and metabolism.
Mode of Action
It is likely that this compound interacts with its targets to induce changes in cellular function . This interaction may involve binding to specific receptors or enzymes, altering their activity and leading to downstream effects.
Biochemical Pathways
For instance, IAA, a tryptophan-derived metabolite from gut microbiota, is known to affect several biochemical pathways .
Pharmacokinetics
These studies have shown that such compounds have different oral bioavailability and are metabolized via various pathways .
Result of Action
For example, IAA has been shown to alleviate lipopolysaccharide-elicited inflammatory response and free radical generation in RAW264.7 macrophages by induction of heme oxygenase-1 (HO-1) and direct neutralization of free radicals .
Action Environment
The action, efficacy, and stability of 3-(Acetylthio)-2-aminopropanoic acid can be influenced by various environmental factors. For instance, IAA, a similar compound, has been found to act as a cue in cross-kingdom communication between algae and bacteria in aquatic environments . This suggests that the action of this compound may also be influenced by its environment.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-Acetyl-Cysteine typically involves the acetylation of cysteine. One common method is to react cysteine with acetic anhydride in the presence of a base such as sodium hydroxide. The reaction is carried out at a temperature range of 40-60°C for 20-60 minutes. The resulting product is then purified through crystallization .
Industrial Production Methods: In industrial settings, the production of S-Acetyl-Cysteine often involves the use of cysteine hydrochloride as a starting material. The cysteine hydrochloride is first neutralized with a base to obtain cysteine, which is then acetylated using acetic anhydride. The process includes steps such as pH adjustment, acylation, and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: S-Acetyl-Cysteine undergoes various chemical reactions, including:
Oxidation: The thiol group in S-Acetyl-Cysteine can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The acetyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: Various nucleophiles can be used to substitute the acetyl group.
Major Products:
Oxidation: Disulfides.
Reduction: Thiol groups.
Substitution: Compounds with different functional groups replacing the acetyl group.
Comparison with Similar Compounds
N-Acetyl-Cysteine: Similar in structure but with the acetyl group attached to the nitrogen atom of cysteine.
L-Cysteine: The non-acetylated form of cysteine.
Methionine: Another sulfur-containing amino acid with antioxidant properties
Uniqueness: S-Acetyl-Cysteine is unique due to its enhanced stability and bioavailability compared to other forms of cysteine. The acetylation at the sulfur atom provides better protection against oxidation and allows for more efficient absorption and utilization in the body .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(Acetylthio)-2-aminopropanoic acid involves the acetylation of L-cysteine followed by amination of the resulting product.", "Starting Materials": [ "L-cysteine", "Acetic anhydride", "Sodium acetate", "Ammonia", "Hydrochloric acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "L-cysteine is dissolved in a mixture of acetic anhydride and sodium acetate and heated to reflux.", "The resulting product, N-acetyl-L-cysteine, is cooled and filtered.", "N-acetyl-L-cysteine is dissolved in ethanol and treated with ammonia gas.", "The resulting product, 3-(Acetylthio)-2-aminopropanoic acid, is isolated by filtration and washed with hydrochloric acid and sodium hydroxide." ] } | |
CAS No. |
15312-11-5 |
Molecular Formula |
C5H9NO3S |
Molecular Weight |
163.20 g/mol |
IUPAC Name |
(2R)-3-acetylsulfanyl-2-aminopropanoic acid |
InChI |
InChI=1S/C5H9NO3S/c1-3(7)10-2-4(6)5(8)9/h4H,2,6H2,1H3,(H,8,9)/t4-/m0/s1 |
InChI Key |
XCIRMLHOFVDUDP-BYPYZUCNSA-N |
Isomeric SMILES |
CC(=O)SC[C@@H](C(=O)O)N |
SMILES |
CC(=O)SCC(C(=O)O)N |
Canonical SMILES |
CC(=O)SCC(C(=O)O)N |
Origin of Product |
United States |
Q1: What is the significance of 3-(Acetylthio)-2-aminopropanoic acid in the context of the research paper?
A1: The research paper focuses on synthesizing a novel tripeptide analog, bis[(L-cysteine-S-acetyl)-L-hemicystinyl(S2 S2)-D-valine], and its subsequent enzymatic conversion to a penicillin analog. this compound serves as a key structural component within this synthesized tripeptide. [] The researchers designed this specific tripeptide as an analog of the natural substrate for isopenicillin-N synthetase, the enzyme responsible for the final step in penicillin biosynthesis. By incorporating this compound, the researchers aimed to investigate the enzyme's substrate specificity and potentially generate novel penicillin derivatives with altered biological activity.
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